N-tritylleucine
Description
N-Tritylleucine is a chemically modified amino acid where the α-amino group of leucine is protected by a trityl (triphenylmethyl) group. This modification enhances steric bulk and hydrophobicity, making it valuable in peptide synthesis as a protecting group to prevent undesired side reactions during solid-phase synthesis .
Properties
CAS No. |
32225-38-0 |
|---|---|
Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28) |
InChI Key |
UHUHDVGYLSYYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation and Protection via Schiff Base Formation
A common approach involves reacting tert-leucine or its derivatives with tritylamine or trityl-protected amines to form a Schiff base, followed by reduction and deprotection steps.
- Starting materials: tert-butyl pyruvic acid and tritylamine (triphenylmethylamine) or tert-butyl carbamate derivatives.
- Solvents: Organic solvents such as toluene, dioxane, or xylene are used for condensation reactions.
- Catalysts: Acid catalysts like p-toluenesulfonic acid or anhydrous ketone sulfate accelerate the condensation.
- Reaction conditions: Heating under reflux with continuous water removal to drive the condensation forward.
After Schiff base formation, reduction using suitable reducing agents (e.g., sodium borohydride or enzymatic reduction) converts the imine to the corresponding amine, followed by acidolysis to remove protecting groups as needed.
This method yields racemic or enantiomerically enriched this compound depending on the chiral starting materials and conditions applied.
Enzymatic and Biocatalytic Methods
Biocatalysis offers a stereoselective route to this compound or its tert-leucine precursor:
- Immobilized enzymes such as LIPOZYME® (from Mucor miehei) catalyze esterification or amidation reactions under mild conditions.
- Enzymatic resolution of racemic mixtures can provide enantiomerically pure tert-leucine derivatives, which can be subsequently protected with the trityl group.
- Mutant enzymes from Symbiobacterium thermophilum have been engineered for high optical purity (>99% ee) in the synthesis of D-tert-leucine, a precursor for this compound.
Chemical Resolution and Purification
Chemical resolution methods are used to obtain enantiomerically pure tert-leucine derivatives before trityl protection:
- Use of resolving agents such as dibenzoyl-D-tartrate allows selective crystallization of one enantiomer.
- Acid-base extraction and salt formation (e.g., sulfate or hydrochloride salts) followed by treatment with barium hydroxide or epichlorohydrin yield free amino acids with high purity.
- The trityl group is introduced after resolution to protect the amino group selectively.
- Purification is achieved by recrystallization from solvents like ethyl acetate or acetone.
Representative Experimental Procedures
| Step | Procedure | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| Schiff base formation | Condensation of tert-butyl pyruvic acid with tritylamine in toluene, catalyzed by p-toluenesulfonic acid | Reflux, water removal | Moderate to high yield | Water removal critical for driving reaction |
| Reduction and deprotection | Reduction of Schiff base with sodium borohydride or enzymatic reduction | Room temp to 35°C, 3-13 days for enzymatic | High yield, enantiomeric excess varies | Enzymatic reduction offers stereoselectivity |
| Enzymatic esterification | Reaction of 2-benzyl-4-tert-butyloxazolin-5(4H)-one with LIPOZYME® in toluene with n-butanol and triethylamine | 30°C, 220 rpm shaking, 5-13 days | 37-46% yield, 97% ee | Enzyme reusable up to 3 times |
| Chemical resolution | Treatment of DL-tert-leucine with dibenzoyl-D-tartrate, followed by acid/base extraction | 0-10°C, stirring | 80% yield, 99.9% chiral purity | Resolving agent recovered quantitatively |
| Purification | Recrystallization from ethyl acetate or acetone | Heating to 40°C, cooling to 0-5°C | White crystalline solid | Ensures removal of impurities |
Analytical and Characterization Data
- Chiral purity is typically assessed by HPLC of benzyloxycarbonyl derivatives.
- Yields range from 37% to over 80% depending on method and scale.
- Physical state: White crystalline solids are common after purification.
- Stability: Trityl protecting groups are stable under Fmoc solid-phase peptide synthesis conditions and can be removed with trifluoroacetic acid (TFA).
Summary Table of Key Preparation Methods
| Method Type | Key Reagents/Enzymes | Advantages | Disadvantages | Yield Range | Optical Purity |
|---|---|---|---|---|---|
| Chemical condensation | tert-butyl pyruvic acid, tritylamine, acid catalyst | Straightforward, scalable | Requires water removal, moderate stereoselectivity | Moderate (40-80%) | Racemic or moderate ee |
| Enzymatic resolution | LIPOZYME®, immobilized enzymes | High stereoselectivity, mild conditions | Long reaction times, enzyme cost | 37-46% | Up to 97% ee |
| Chemical resolution | Dibenzoyl-D-tartrate, barium hydroxide | High purity, quantitative recovery of resolving agent | Multi-step, requires careful pH control | ~80% | >99.9% ee |
| Biocatalytic mutant enzymes | Mutant StDAPDH enzyme, NADPH coenzyme system | Very high optical purity, efficient | Requires enzyme engineering | High | >99% ee |
Research Findings and Practical Considerations
- The choice of preparation method depends on the desired scale, optical purity, and downstream applications.
- Enzymatic and biocatalytic methods provide environmentally friendly alternatives with excellent stereocontrol but may require longer reaction times and specialized enzymes.
- Chemical methods with resolving agents are well-established for large-scale production and offer high purity.
- The trityl group is an effective amino protecting group compatible with peptide synthesis and can be introduced after obtaining enantiomerically pure tert-leucine.
- Purification by crystallization is critical to remove residual catalysts, enzymes, and by-products.
Chemical Reactions Analysis
Types of Reactions
N-tritylleucine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .
Scientific Research Applications
N-tritylleucine has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic compounds and polymers .
Mechanism of Action
The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural features of N-tritylleucine with analogous compounds:
Key Observations :
- Steric Effects : The trityl group in this compound offers superior steric protection compared to acetyl or linear alkyl groups, reducing nucleophilic reactivity during synthesis .
- Hydrophobicity: this compound’s hydrophobicity far exceeds that of N-acetylleucine or norleucine, which influences its solubility and interactions in biological systems .
Q & A
Q. How to ensure ethical reporting of this compound research?
- Methodological Answer :
- Preclinical Guidelines : Follow NIH standards for experimental replication and data transparency.
- FAIR Data Principles : Deposit raw spectral data in repositories (e.g., PubChem, ChemSpider).
- Conflict of Interest Disclosure : Declare funding sources and potential biases.
Adherence to journal-specific checklists (e.g., Beilstein Journal guidelines) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
